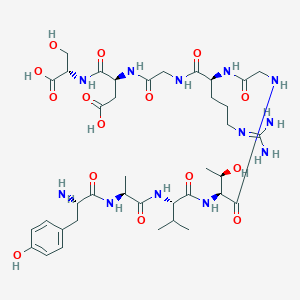
5-Ethyl-2,4,6-trimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,4,6-trimethylpyrimidine (ETP) is a heterocyclic organic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. ETP is a pyrimidine derivative that is structurally similar to thiamine, a vitamin essential for various metabolic processes in the human body. In
Mechanism Of Action
The mechanism of action of 5-Ethyl-2,4,6-trimethylpyrimidine involves its interaction with the active site of TPP-dependent enzymes, where it competes with TPP for binding. This results in the inhibition of enzyme activity, leading to a decrease in metabolic processes that rely on these enzymes. 5-Ethyl-2,4,6-trimethylpyrimidine also modulates the activity of ion channels by binding to specific sites on the channel protein, which alters its conformation and activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Ethyl-2,4,6-trimethylpyrimidine are diverse and depend on the specific metabolic pathways and ion channels affected. Inhibition of TPP-dependent enzymes can lead to a decrease in glucose metabolism and neurotransmitter synthesis, which can have significant implications for neurological disorders such as Alzheimer's disease and Parkinson's disease. Modulation of ion channels can affect cellular communication and signaling, leading to changes in various physiological processes such as muscle contraction and neural transmission.
Advantages And Limitations For Lab Experiments
5-Ethyl-2,4,6-trimethylpyrimidine has several advantages for lab experiments, including its high potency and specificity for TPP-dependent enzymes and ion channels. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 5-Ethyl-2,4,6-trimethylpyrimidine, including its potential therapeutic applications for neurological disorders, its use as a tool for studying metabolic processes and ion channel function, and the development of new derivatives with improved properties. Additionally, further research is needed to fully understand the mechanism of action of 5-Ethyl-2,4,6-trimethylpyrimidine and its potential side effects.
Synthesis Methods
The synthesis of 5-Ethyl-2,4,6-trimethylpyrimidine is a multistep process that involves the reaction of 2,4,6-trimethylpyrimidine with ethyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
5-Ethyl-2,4,6-trimethylpyrimidine has been found to have various applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of thiamine pyrophosphate (TPP)-dependent enzymes, which are involved in various metabolic processes such as glucose metabolism and neurotransmitter synthesis. 5-Ethyl-2,4,6-trimethylpyrimidine has also been found to modulate the activity of ion channels, which are essential for cellular communication and signaling.
properties
CAS RN |
120537-61-3 |
|---|---|
Product Name |
5-Ethyl-2,4,6-trimethylpyrimidine |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-ethyl-2,4,6-trimethylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-5-9-6(2)10-8(4)11-7(9)3/h5H2,1-4H3 |
InChI Key |
IVQBKOAATMGNDH-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(N=C1C)C)C |
Canonical SMILES |
CCC1=C(N=C(N=C1C)C)C |
synonyms |
Pyrimidine, 5-ethyl-2,4,6-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)






![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
